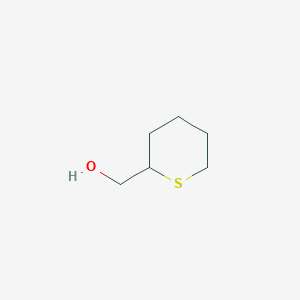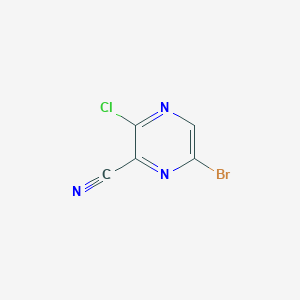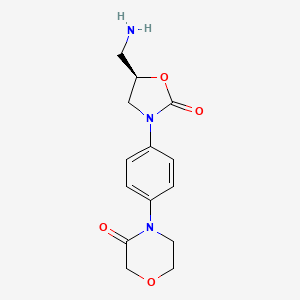![molecular formula C10H18Cl2N2 B1377293 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride CAS No. 1384429-20-2](/img/structure/B1377293.png)
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride is a versatile chemical compound with a molecular formula of C10H18Cl2N2 and a molecular weight of 237.17 g/mol. This compound is widely used in scientific research due to its unique properties, making it valuable for various applications, including drug development, organic synthesis, and material science.
作用机制
Target of Action
“4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” is an organic compound that contains an aniline group. Anilines are a class of compounds that are derivatives of ammonia and are often involved in the formation of dyes and drugs . The specific targets of “this compound” would depend on its specific structure and any functional groups present.
Mode of Action
The mode of action of “this compound” would depend on its specific chemical structure and the environment in which it is present. Anilines can undergo various reactions such as acylation, alkylation, and diazotization .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Anilines can participate in a variety of biochemical reactions, including those involving enzymes and other proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure, the route of administration, and the individual’s metabolic processes. Anilines can be absorbed through the skin, lungs, and gastrointestinal tract, and can be metabolized in the liver .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Anilines can interact with various biological molecules and can potentially cause a variety of effects .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride typically involves the reaction of 4-aminobenzylamine with ethyl(methyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenated compounds, such as bromoethane or chloroethane, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of 4-{[Ethyl(methyl)amino]methyl}aniline.
Reduction: Amine derivatives of 4-{[Ethyl(methyl)amino]methyl}aniline.
Substitution: Substituted derivatives with various alkyl or aryl groups.
科学研究应用
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
- 4-{[Methyl(ethyl)amino]methyl}aniline
- 4-{[Dimethylamino]methyl}aniline
- 4-{[Diethylamino]methyl}aniline
Comparison: 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
4-[[ethyl(methyl)amino]methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-12(2)8-9-4-6-10(11)7-5-9;;/h4-7H,3,8,11H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIIIMQLRBTMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=C(C=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)


![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1377215.png)
![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)








